Tebipenem Tetrahydrate
Description
Properties
CAS No. |
936010-57-0 |
|---|---|
Molecular Formula |
C₁₆H₂₉N₃O₈S₂ |
Molecular Weight |
455.55 |
Synonyms |
(4R,5S,6S)-3-[[1-(4,5-Dihydro-2-thiazolyl)-3-azetidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid Tetrahydrate; [4R-[4α,5β,6β(R*)]]-3-[[1-(4,5-Dihydro-2-thiazolyl)-3-azetidinyl]thio]-6-(1-hydroxyethy |
Origin of Product |
United States |
The Critical Role of Carbapenems in an Era of Resistance
Carbapenems are a class of beta-lactam antibiotics with a remarkably broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Their unique molecular structure, characterized by a carbapenem (B1253116) fused to a β-lactam ring, provides significant stability against many bacterial enzymes called beta-lactamases that can inactivate other beta-lactam antibiotics like penicillins and cephalosporins. nih.gov This inherent resistance to degradation makes them a reliable treatment for severe infections, especially those caused by extended-spectrum β-lactamase (ESBL) producing bacteria. nih.gov
The rise of carbapenem-resistant bacteria, however, presents a formidable challenge to global public health. nih.govmdpi.com Resistance can emerge through various mechanisms, including the production of carbapenemase enzymes that can hydrolyze and inactivate carbapenem antibiotics. aimspress.com The spread of genes encoding these enzymes is a major concern, dramatically limiting treatment options for life-threatening infections. nih.gov
The Quest for an Oral Carbapenem: the Rationale for Tebipenem Tetrahydrate
A significant limitation of the carbapenem (B1253116) class has been their exclusive availability as intravenous formulations. nih.govscispace.comsperotherapeutics.com This necessitates hospitalization for patients with infections that might otherwise be managed in an outpatient setting, placing a considerable burden on healthcare systems. jwatch.org The development of an orally bioavailable carbapenem has therefore been a long-standing objective in antimicrobial research.
Tebipenem (B1682724) pivoxil, the prodrug of tebipenem, was initially approved in Japan for pediatric use. nih.govscispace.com The active form, tebipenem, is rapidly formed in the body after oral administration of tebipenem pivoxil hydrobromide. nih.gov The research rationale for developing Tebipenem Tetrahydrate for broader use stems from the urgent need for oral treatment options for complicated urinary tract infections (cUTIs) and acute pyelonephritis caused by multidrug-resistant bacteria. sperotherapeutics.comthe-hospitalist.org
The Scientific Landscape and Future Directions for Tebipenem Tetrahydrate
Chemical Synthesis Pathways of this compound and Related Intermediates
The synthesis of tebipenem and its derivatives is a complex, multi-step process that has been continually refined to improve yields and scalability for industrial production.
Novel Synthetic Routes and Process Optimization Strategies
Initial synthetic routes for tebipenem pivoxil involved the condensation of azabicyclo phosphate (B84403) with 3-mercapto-1-(1,3-thiazoline-2-yl) azetidine (B1206935) hydrochloride. google.com This reaction, carried out in acetonitrile (B52724) with diisopropylethylamine as a catalyst, forms a key intermediate. google.com Subsequent hydrogenation is performed to remove the p-nitrobenzyl protecting group, yielding tebipenem. google.com
A significant advancement in process optimization involves the hydrogenation step. The use of a mixed solvent system consisting of ethyl acetate (B1210297) and a potassium bicarbonate aqueous solution during hydrogenation has been shown to improve the yield of the final product. google.com Additionally, the selection of a phase transfer catalyst for the final condensation step to produce tebipenem pivoxil is crucial for achieving high yields. google.com
| Parameter | Conventional Method | Optimized Method | Reference |
| Overall Yield | Lower | 56.7% | researchgate.net |
| Hydrogenation Solvent | Not specified | Ethyl acetate/Potassium bicarbonate solution | google.com |
| Industrial Suitability | Less suitable | Suitable for pilot scale production | google.comresearchgate.net |
Stereoselective Synthesis Methodologies for Carbapenem Core Structures
The stereochemistry of the carbapenem core is critical for its antibacterial activity. The development of stereoselective synthesis methods is therefore of paramount importance. One approach to achieving the desired stereochemistry is through the asymmetric hydroformylation of 4-vinyl β-lactams. core.ac.uk This method, catalyzed by rhodium aminophosphonite–phosphinite and rhodium aminophosphine–phosphite complexes, produces valuable intermediates for the synthesis of 1-methylcarbapenems with high stereoselectivity. core.ac.uk The substituent on the nitrogen atom of the β-lactam ring has been found to influence the stereoselectivity towards the desired β-isomer. core.ac.uk
Another strategy involves the stereospecific synthesis of the functionalized carbapenam (B8450946) core from serine-derived trisubstituted pyrrolidine. acs.org This method relies on an intramolecular azetidinone formation using a modified Mukiyama reagent. acs.org Furthermore, engineered carbapenem biosynthesis enzymes, such as 5-carboxymethylproline synthases (CMPSs), have been utilized for the stereoselective production of dimethyl-substituted carbapenams. researchgate.net These biocatalytic approaches offer a promising avenue for the efficient and asymmetric synthesis of carbapenem antibiotics. researchgate.net
Derivatization Approaches for Prodrug Formulations (e.g., Tebipenem Pivoxil)
Tebipenem itself has poor oral bioavailability. To overcome this, it is formulated as the pivaloyloxymethyl ester prodrug, tebipenem pivoxil. The synthesis of this prodrug involves the esterification of tebipenem. researchgate.netportico.org
One common method for this esterification is the reaction of tebipenem with iodomethyl pivalate (B1233124). google.com This reaction is often carried out in the presence of a base, such as anhydrous potassium carbonate, and a phase transfer catalyst to facilitate the condensation. google.com An alternative approach utilizes chloromethyl pivalate in the presence of sodium iodide and diisopropylethylamine. portico.org The choice of reagents and reaction conditions can be optimized to maximize the yield of the prodrug. For example, a molar ratio of tebipenem to iodomethyl pivalate of 1:1.2 has been found to be optimal. google.com
The synthesis of tebipenem pivoxil can also be achieved by first condensing azetidinoneacetic acid with chloromethyl pivalate, followed by a series of reactions including silylation, Dieckmann cyclization, and coupling with 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine. portico.org
Advanced Characterization of this compound Structure
The precise molecular structure and purity of this compound are confirmed through a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis for Molecular Structure Confirmation (e.g., NMR, IR, MS)
The chemical structure of tebipenem pivoxil has been unequivocally confirmed using a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). researchgate.netiucr.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in tebipenem pivoxil. iucr.orgiucr.org For example, the presence of the β-lactam carbonyl group and the ester carbonyl group can be confirmed by their distinct absorption bands in the IR spectrum.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRESI-MS) is employed to determine the exact molecular weight and elemental composition of the compound. iucr.org This technique provides definitive proof of the molecular formula. iucr.org For instance, HRESI-MS analysis of tebipenem pivoxil hydrobromide has confirmed the presence of a bromine atom in its structure. google.com
The crystal structure of tebipenem pivoxil has also been determined by single-crystal X-ray diffraction, which provides the precise three-dimensional arrangement of atoms in the solid state and confirms the configurations of the four chiral centers as C2S, C3S, C4R, and C7R. iucr.org
| Spectroscopic Technique | Information Obtained | Reference |
| ¹H NMR Spectroscopy | Proton environment and connectivity | iucr.orgiucr.org |
| ¹³C NMR Spectroscopy | Carbon framework and functional groups | iucr.orgiucr.org |
| Infrared (IR) Spectroscopy | Presence of functional groups | iucr.orgiucr.org |
| High-Resolution Mass Spectrometry (HRESI-MS) | Molecular formula and elemental composition | iucr.orggoogle.com |
| Single-Crystal X-ray Diffraction | 3D atomic arrangement and stereochemistry | iucr.org |
Chromatographic Purity Profiling and Impurity Identification Studies
Ensuring the purity of tebipenem pivoxil is critical for its pharmaceutical use. High-performance liquid chromatography (HPLC) is the primary method used for purity profiling and the detection of related substances. researchgate.netcpu.edu.cn An HPLC method with UV detection is typically used to assess the purity of the final product, with impurity levels often required to be less than 0.1%. iucr.org
Crystallographic Investigations of this compound Forms
The three-dimensional architecture of tebipenem, particularly in its prodrug form, tebipenem pivoxil, has been elucidated through crystallographic studies, providing critical insights into its stereochemistry and solid-state properties. Tebipenem pivoxil possesses a complex structure with four chiral centers. nih.gov Single-crystal X-ray diffraction analysis has validated the configurations of these centers as C2S, C3S, C4R, and C7R. nih.govresearchgate.net The compound crystallizes in the triclinic space group P1, with one molecule per unit cell. nih.govresearchgate.net The molecular structure reveals that the N1/C1–C3, N1/C3–C6, and N2/C11–C13 rings adopt planar conformations, while the thiazolinyl ring (N3/S2/C14–C16) assumes an envelope conformation. nih.gov In the crystal structure, molecules are linked by O—H⋯N hydrogen bonds, forming chains. researchgate.net
The existence of different crystalline polymorphs is a significant consideration in pharmaceutical development, as it can influence properties like solubility and stability. google.com Investigations have identified distinct polymorphic forms of tebipenem pivoxil, characterized by their unique X-ray powder diffraction (XRPD) patterns. One reported crystalline form has a melting point of 140.5-142°C. google.com Another distinct polymorph has been identified with different characteristic peaks. google.com The development of a hydrobromide salt of tebipenem pivoxil was undertaken specifically to enhance the drug's stability and other pharmaceutical properties. researchgate.net
| Crystalline Form | Key 2θ Values (X-Ray Powder Diffraction) | Melting Point (°C) | Reference |
| Polymorph 1 | 8.34°, 11.78°, 12.00°, 16.78°, 17.12°, 21.64° | 140.5 - 142 | google.com |
| Polymorph 2 | 7.98°, 8.99°, 11.17°, 15.58°, 21.78°, 23.61° | Not Specified | google.com |
This interactive table summarizes the crystallographic data for different forms of Tebipenem Pivoxil.
Structure-Activity Relationship (SAR) Investigations of Tebipenem Analogs
Design and Synthesis of New Carbapenem Derivatives with Modified Scaffolds
The development of carbapenem antibiotics since the discovery of thienamycin (B194209) has been driven by extensive research into their synthesis and structure-activity relationships (SAR). researchgate.netbenthamdirect.com A primary strategy for creating new derivatives involves modifying the chemical side chains attached to the core carbapenem scaffold to enhance antibacterial spectrum, stability, and pharmacokinetic properties. researchgate.netbohrium.com Tebipenem itself is a result of such synthetic efforts, featuring a 1-(1,3-thiazolin-2-yl)azetidin-3-ylthio group at the C-2 position, a modification crucial for its activity and oral bioavailability as a prodrug. nih.govnih.gov
The design of novel analogs often focuses on the C-2 side chain, as this component significantly influences the drug's interaction with bacterial targets and its spectrum of activity. nih.gov The synthesis of a library of penem (B1263517) analogs with various C2 side-chain variants is a common approach to systematically explore these relationships and identify candidates with improved potency against resistant bacteria, such as Mycobacterium tuberculosis. researchgate.net The esterification of the carboxylic group at C-2 to create a pivaloyloxymethyl ester (pivoxil) is a key prodrug strategy that dramatically increases bioavailability, allowing for oral administration. researchgate.net This led to the development of tebipenem pivoxil, the first orally active carbapenem. researchgate.net Further modifications, such as the creation of the hydrobromide salt of tebipenem pivoxil, aim to improve the physicochemical properties of the final drug product, including stability. researchgate.net
Correlation of Chemical Modifications with Target Binding and Antimicrobial Activity
The antimicrobial efficacy of tebipenem and its analogs is directly correlated with their chemical structure, which governs both target binding and the ability to overcome bacterial resistance mechanisms.
Target Binding: Beta-lactam antibiotics like tebipenem exert their effect by inactivating penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. nih.gov Crystallographic studies of tebipenem complexed with PBPs from Streptococcus pneumoniae have revealed the specific interactions that underpin its potent activity. The C-2 side chain of tebipenem forms critical hydrophobic interactions with conserved tryptophan and threonine residues within the active sites of PBP 2X and PBP 1A. nih.gov These interactions are considered vital for the effective binding and inhibition of the target enzymes. nih.gov Tebipenem has shown particularly high affinity for PBP 1A and PBP 2B in S. pneumoniae. nih.gov
| Penicillin-Binding Protein (PBP) | Interacting Residues | Type of Interaction | Reference |
| PBP 2X (S. pneumoniae) | Trp374, Thr526 | Hydrophobic | nih.gov |
| PBP 1A (S. pneumoniae) | Trp411, Thr543 | Hydrophobic | nih.gov |
This interactive table outlines the key interactions between Tebipenem and its target Penicillin-Binding Proteins.
Antimicrobial Activity: The structural features of tebipenem confer a broad and potent spectrum of antibacterial activity. mdpi.comnih.gov Its activity against key urinary tract infection (UTI) pathogens, including Escherichia coli and Klebsiella pneumoniae, is comparable to the intravenous carbapenem meropenem and superior to imipenem. nih.gov The modifications to its structure render it stable against many beta-lactamase enzymes, allowing it to remain effective against extended-spectrum β-lactamase (ESBL)-producing Enterobacterales. nih.govnih.gov
The structure also influences the drug's ability to penetrate the bacterial outer membrane. A study on the translocation of various carbapenems through the E. coli OmpC porin channel found that tebipenem pivoxil had a slower rate of entry compared to ertapenem or imipenem. nih.gov Despite this, its high intrinsic potency against its targets ensures powerful bactericidal activity once inside the cell. nih.govnih.gov Time-kill studies show that tebipenem is rapidly bactericidal against both ESBL-producing and non-ESBL-producing strains of E. coli and K. pneumoniae. nih.gov
| Organism | Tebipenem MIC₉₀ (μg/mL) | Meropenem MIC₉₀ (μg/mL) | Imipenem/Cilastatin MIC₉₀ (μg/mL) | Reference |
| Escherichia coli | 1 | 1 | 1 | mdpi.com |
| Klebsiella pneumoniae | 0.5 | 1 | 4 | mdpi.com |
| MSSA¹ | ≤0.125 | 0.25 | 2 | mdpi.com |
| MRSA² | 16 | 32 | 128 | mdpi.com |
| Pyogenic streptococcus | ≤0.125 | ≤0.125 | 0.25 | mdpi.com |
¹Methicillin-sensitive Staphylococcus aureus ²Methicillin-resistant Staphylococcus aureus This interactive table compares the in vitro activity (MIC₉₀) of Tebipenem with other carbapenems against various bacterial pathogens.
Penicillin-Binding Protein (PBP) Interaction Dynamics
The primary mechanism of action of tebipenem, like other beta-lactam antibiotics, involves the inhibition of penicillin-binding proteins (PBPs). These enzymes are crucial for the final steps of peptidoglycan synthesis, a vital component of the bacterial cell wall.
High-Affinity Binding Profiles to Bacterial PBPs
Tebipenem demonstrates a strong binding affinity to multiple essential PBPs in both Gram-negative and Gram-positive bacteria. portico.org This broad-spectrum PBP inhibition is a key contributor to its potent antimicrobial activity. portico.org In Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, tebipenem shows a particular predilection for PBP 2. nih.gov This interaction is highly efficient, as evidenced by low 50% inhibitory concentration (IC50) values, which are comparable to those of meropenem, another powerful carbapenem. nih.gov
In E. coli, tebipenem binds effectively to all essential PBPs, with IC50 values indicating potent inhibition across the board. nih.gov Similarly, in K. pneumoniae, PBP 2 is a primary target. nih.gov For Gram-positive bacteria like Staphylococcus aureus, tebipenem binds to all PBPs, with particularly low IC50 values for PBP 1 and PBP 4, correlating with its minimum inhibitory concentration (MIC) for this pathogen. nih.gov The binding affinities for PBPs in penicillin-resistant Streptococcus pneumoniae (PRSP) and Haemophilus influenzae are also high, with low IC50 values for multiple PBPs, including PBP 2B and PBP 3 in PRSP, and PBP 2 and PBP 3A/B in H. influenzae. portico.org
Table 1: In Vitro Activity (IC50 in µg/mL) of Tebipenem (SPR859) against Bacterial Penicillin-Binding Proteins (PBPs)
| Organism | PBP 1a | PBP 1b | PBP 2 | PBP 3 | PBP 4 | PBP 5/6 |
|---|---|---|---|---|---|---|
| E. coli K-12 | 3.94 | 0.96 | 0.022 | 0.0066 | 0.56 | 0.25 |
| K. pneumoniae ATCC 13883 | 1.34 | 0.84 | 0.013 | 0.0083 | 0.92 | 0.019 |
| S. aureus ATCC 29213 | 0.027 | - | 0.063 | 0.057 | 0.017 | - |
Data sourced from Lacasse et al., 2019. nih.gov
Inhibition of Peptidoglycan Biosynthesis and Bacterial Cell Wall Disruption
By binding to and acylating the active site of PBPs, tebipenem effectively inhibits their transpeptidase activity. researchgate.netbenchchem.com This enzymatic function is essential for the cross-linking of peptidoglycan chains, which provides the structural integrity of the bacterial cell wall. researchgate.netresearchgate.net The inhibition of this process leads to the formation of a weakened and defective cell wall that can no longer withstand the internal osmotic pressure of the bacterium. researchgate.netnih.gov This disruption of peptidoglycan biosynthesis is the direct cause of the subsequent bactericidal effects. researchgate.netnih.gov
Mechanistic Studies of Bacterial Lysis Induction
The consequence of a compromised cell wall is the initiation of bacterial lysis. researchgate.netnih.gov The weakened peptidoglycan structure is unable to maintain the cell's shape and integrity, leading to cell swelling and eventual rupture. nih.gov Microscopic studies have visualized the morphological changes induced by tebipenem, such as the formation of rounded cells in E. coli due to the inhibition of PBP 2, which is involved in maintaining the rod shape of the bacterium. nih.govresearchgate.net This process of cell lysis is the ultimate step in the bactericidal action of tebipenem. researchgate.netnih.gov
Enzymatic Stability Against Beta-Lactamases
A critical feature of tebipenem is its stability against many beta-lactamase enzymes, which are a primary mechanism of resistance to beta-lactam antibiotics in bacteria.
Resistance Mechanisms to Extended-Spectrum Beta-Lactamases (ESBLs)
Tebipenem exhibits remarkable stability against hydrolysis by extended-spectrum beta-lactamases (ESBLs), including common variants like TEM and CTX-M. nih.govasm.orgnih.govresearchgate.net This resistance to degradation allows tebipenem to remain effective against bacterial strains that produce these enzymes. nih.govasm.orgnih.govresearchgate.net Kinetic studies have shown that tebipenem is a poor substrate for these enzymes, with very low turnover rates (kcat) and catalytic efficiencies (kcat/Km). researchgate.netnih.govresearchgate.net This stability is a key factor in its potent activity against many multidrug-resistant Gram-negative pathogens. nih.govasm.orgnih.govresearchgate.net
Hydrolytic Stability Against AmpC Beta-Lactamases
Similar to its resilience against ESBLs, tebipenem also demonstrates significant stability in the presence of AmpC beta-lactamases. nih.govasm.orgnih.govresearchgate.net These enzymes, which can be chromosomally or plasmid-encoded, are capable of hydrolyzing a broad range of cephalosporins. However, tebipenem is not efficiently hydrolyzed by AmpC enzymes. researchgate.netnih.govresearchgate.net This hydrolytic stability contributes to its effectiveness against bacteria that utilize AmpC production as a resistance mechanism. nih.govasm.orgnih.govresearchgate.net
Table 2: Kinetic Parameters for Tebipenem Hydrolysis by Selected Beta-Lactamases
| Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|
| TEM-1 | 0.00072 | >500 | 1.4 |
| AmpC | 0.0022 | >500 | 4.4 |
| CTX-M-14 | 0.0031 | >500 | 6.2 |
| CTX-M-15 | 0.0080 | >500 | 16 |
Data sourced from He et al., 2022. researchgate.netnih.govresearchgate.netresearchgate.net
Susceptibility Profiles to Clinically Relevant Carbapenemases (e.g., KPC, OXA-48, NDM-1)
Tebipenem, the active form of the oral prodrug tebipenem pivoxil, demonstrates potent activity against a wide range of bacteria, including many that produce extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases. nih.govnih.gov However, its efficacy is significantly compromised by the presence of clinically relevant carbapenemases. Like other carbapenems such as imipenem, meropenem, and ertapenem, tebipenem is susceptible to hydrolysis by the major carbapenemase families: Klebsiella pneumoniae carbapenemase (KPC), oxacillinase-48 (OXA-48), and New Delhi metallo-β-lactamase-1 (NDM-1). nih.govnih.govresearchgate.net
Studies measuring the catalytic efficiency (kcat/Km) of these enzymes against tebipenem confirm its vulnerability. The kcat/Km values for KPC, OXA-48, and NDM-1 enzymes against tebipenem range from 0.1 to 2 x 10^6 M⁻¹s⁻¹, indicating efficient hydrolysis. nih.govnih.govasm.org This enzymatic degradation is a primary mechanism of resistance and explains the reduced in vitro activity against isolates producing these carbapenemases. nih.govresearchgate.net Consequently, carbapenem agents, including tebipenem, are generally less active against isolates that carry carbapenemase genes, with minimum inhibitory concentrations (MIC) often rising to non-susceptible levels (MIC50 ≥8 mg/L). nih.govnih.gov
While tebipenem shows potent MIC90 values against ESBL-producing Enterobacterales (e.g., 0.06 μg/mL), its activity is diminished in the presence of carbapenemase-producing strains. asm.orgmdpi.com The stability of tebipenem against ESBLs and AmpC enzymes underpins its potential use in infections caused by such organisms, but its instability against KPC, OXA-48, and NDM-1 limits its utility for treating infections caused by carbapenem-resistant Enterobacterales (CRE). nih.govnih.gov
| Enzyme | Substrate | kcat (s⁻¹) | Km (μM) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|---|
| KPC-2 | Tebipenem | 140 | 70 | 2.0 x 10⁶ |
| Imipenem | 220 | 110 | 2.0 x 10⁶ | |
| Meropenem | 400 | 200 | 2.0 x 10⁶ | |
| Ertapenem | 130 | 110 | 1.2 x 10⁶ | |
| OXA-48 | Tebipenem | 1.5 | 15 | 1.0 x 10⁵ |
| Imipenem | 7 | 100 | 7.0 x 10⁴ | |
| Meropenem | 0.4 | 100 | 4.0 x 10³ | |
| Ertapenem | 0.5 | 40 | 1.3 x 10⁴ | |
| NDM-1 | Tebipenem | 100 | 100 | 1.0 x 10⁶ |
| Imipenem | 100 | 20 | 5.0 x 10⁶ | |
| Meropenem | 150 | 10 | 1.5 x 10⁷ | |
| Ertapenem | 100 | 10 | 1.0 x 10⁷ |
Data sourced from studies on β-lactamase hydrolysis. nih.govresearchgate.net Note: Values are illustrative and can vary between studies.
Bacterial Efflux Pump Modulation and Outer Membrane Permeability
The ability of an antibiotic to reach its intracellular target is critically dependent on two factors: its passage through the bacterial outer membrane and its ability to evade efflux pumps that actively expel foreign compounds.
Studies on the Role of Outer Membrane Permeability in Tebipenem Uptake
The entry of hydrophilic antibiotics like β-lactams into Gram-negative bacteria is primarily facilitated by water-filled channel proteins known as porins. plos.orgscispace.com These porins form a crucial gateway across the protective outer membrane. nih.govmdpi.com For carbapenems, the OprD (Outer membrane protein D) porin and its homologs are particularly important for uptake, especially in species like Pseudomonas aeruginosa. nih.gov While specific studies focusing exclusively on tebipenem's interaction with individual bacterial porins are not extensively detailed in the provided results, the general mechanism for carbapenems provides a strong framework.
The rate of antibiotic influx depends on the number and integrity of these porin channels, as well as the physicochemical properties of the antibiotic itself, such as size, charge, and hydrophobicity. plos.org Bacteria can develop resistance by modifying their porins to limit antibiotic entry. scispace.com This can occur through several strategies: reducing the expression level of porins, exchanging the type of porin expressed to one with lower permeability, or acquiring mutations that alter the channel's structure and function. scispace.complos.org The loss or alteration of major porins like OmpC and OmpF in Escherichia coli or OprD in P. aeruginosa is a well-documented mechanism of resistance that reduces the intracellular concentration of carbapenems, thereby decreasing their efficacy. nih.govnih.gov Given that tebipenem is a carbapenem, its uptake is undoubtedly influenced by the expression and functionality of these outer membrane porins. researchgate.net
Investigation of Efflux Pump Substrate Properties or Inhibitory Potential
Efflux pumps are a major component of intrinsic and acquired antibiotic resistance in Gram-negative bacteria. nih.gov The Resistance-Nodulation-Cell Division (RND) family of efflux pumps, particularly the AcrAB-TolC system in E. coli and its homologs, are notorious for their ability to expel a wide variety of chemically diverse compounds, including carbapenems. nih.govd-nb.infobmbreports.org
Computational and molecular interaction studies have investigated the binding of various carbapenems to the periplasmic binding sites of RND pumps like AcrB in E. coli and AdeB in Acinetobacter baumannii. nih.govnih.gov Research indicates that carbapenems, including tebipenem, are recognized and can be expelled by these efflux systems. nih.govnih.gov Molecular docking studies have shown that tebipenem can interact with the periplasmic region of the AdeB efflux pump, suggesting it is a substrate for this pump. nih.gov
The overexpression of efflux pumps like AcrAB-TolC is a clinically relevant mechanism of resistance. d-nb.info This system actively reduces the intracellular concentration of the antibiotic, which can lead to treatment failure. While tebipenem is a substrate for these pumps, there is currently no strong evidence to suggest it acts as an inhibitor of them. The search for effective efflux pump inhibitors (EPIs) is an active area of research, as combining an EPI with an antibiotic that is a pump substrate could restore its clinical efficacy. nih.gov However, tebipenem itself is not characterized as having such an inhibitory potential.
| Efflux Pump System | Bacterial Species Example | Interaction with Carbapenems | Relevance to Tebipenem |
|---|---|---|---|
| AcrAB-TolC | Escherichia coli | Recognizes and expels a broad range of substrates, including carbapenems. nih.govd-nb.info Overexpression contributes to resistance. | Tebipenem is presumed to be a substrate, consistent with other carbapenems. |
| AdeABC | Acinetobacter baumannii | Molecular docking shows interaction and binding of carbapenems, including tebipenem, to the AdeB component. nih.gov | Identified as a substrate through molecular interaction studies. nih.gov |
| MexAB-OprM | Pseudomonas aeruginosa | Contributes to resistance to multiple β-lactams. nih.gov Meropenem is a known substrate. | Likely a substrate, as with other carbapenems, though specific studies on tebipenem are less common. |
Preclinical Pharmacological Research of Tebipenem and Its Prodrugs
In Vitro Antimicrobial Activity and Spectrum Analysis
Tebipenem (B1682724), the active form of the oral prodrug tebipenem pivoxil, demonstrates a broad spectrum of in vitro antimicrobial activity against a variety of clinically significant bacterial pathogens. asm.org Its potent activity extends to both Gram-positive and Gram-negative bacteria, including strains that have developed resistance to other classes of antibiotics.
Comprehensive Evaluation Against Gram-Positive Bacterial Pathogens
Tebipenem has shown potent in vitro activity against a range of Gram-positive pathogens. asm.orgnih.gov This includes methicillin-susceptible Staphylococcus aureus (MSSA), methicillin-susceptible Staphylococcus epidermidis (MSSE), various other methicillin-susceptible coagulase-negative staphylococci (MSCoNS), Streptococcus pneumoniae (including penicillin-resistant strains), Streptococcus pyogenes, and vancomycin-susceptible Enterococcus faecalis. oup.comresearchgate.net
Studies have demonstrated that tebipenem's activity against methicillin-susceptible staphylococci is noteworthy. For MSSA, the MIC90 value, which represents the minimum inhibitory concentration required to inhibit the growth of 90% of isolates, has been reported to be as low as 0.03 mg/L. oup.com Similarly, for MSSE, the MIC90 has been documented at 0.015 mg/L. oup.com Against other MSCoNS, tebipenem also shows strong activity with an MIC90 of 0.03 mg/L. oup.com However, its activity is reduced against methicillin-resistant staphylococci (MRSA). nih.gov
Tebipenem is particularly effective against Streptococcus pneumoniae, a common cause of respiratory tract infections. nih.govresearchgate.net It has demonstrated potent activity against both penicillin-susceptible and penicillin-resistant isolates. nih.govnih.gov For penicillin-susceptible S. pneumoniae (PSSP), MICs have been reported to range from ≤0.001 to 0.004 μg/ml. nih.gov Even against genotypically penicillin-intermediate (gPISP) and penicillin-resistant (gPRSP) strains, tebipenem maintains significant activity, with MICs ranging from 0.002 to 0.031 μg/ml and 0.016 to 0.125 μg/ml, respectively. nih.gov One study found that all tested S. pneumoniae isolates were inhibited at a concentration of ≤1 mg/L. oup.com
Against Enterococcus faecalis, tebipenem has shown inhibitory activity, with all tested isolates being inhibited at ≤1 mg/L, and an MIC90 of 1 mg/L. oup.com Some research indicates its activity against E. faecalis is comparable to ampicillin (B1664943) and amoxicillin. researchgate.net However, its effectiveness against Enterococcus faecium is lower. researchgate.net
Table 1: In Vitro Activity of Tebipenem Against Gram-Positive Bacteria
| Bacterial Species | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |
|---|---|---|---|---|
| Staphylococcus aureus (MSSA) | 489 | - | 0.03 | - |
| Staphylococcus epidermidis (MSSE) | 31 | - | 0.015 | - |
| Other MSCoNS | 29 | - | 0.03 | - |
| Enterococcus faecalis (vancomycin-susceptible) | 31 | - | 1 | ≤1 |
| Streptococcus pneumoniae | 1,264 | - | 0.12 | ≤1 |
| Streptococcus pyogenes | - | ≤0.063 | ≤0.063 | - |
Data sourced from multiple studies. oup.comresearchgate.netoup.com
Assessment Against Gram-Negative Bacterial Pathogens, Including Multidrug-Resistant (MDR) Strains
Tebipenem exhibits potent in vitro activity against a wide array of Gram-negative bacteria, including those producing extended-spectrum β-lactamases (ESBLs). asm.orgnih.gov Its spectrum covers key pathogens such as Escherichia coli, Klebsiella pneumoniae, Enterobacter aerogenes, and Haemophilus influenzae. mdpi.com
Against Enterobacterales, tebipenem has demonstrated significant potency, with the production of ESBL and/or pAmpC enzymes not appearing to compromise its in vitro activity against E. coli, Klebsiella pneumoniae, and Proteus spp., showing MIC50 values of ≤0.06 μg/ml. nih.gov The MIC90 values of tebipenem against E. coli and K. pneumoniae have been reported as 1 μg/mL and 0.5 μg/mL, respectively. mdpi.com For Enterobacter aerogenes and Haemophilus influenzae, the MIC90 values were even lower at ≤0.125 μg/mL and 0.25 μg/mL, respectively. mdpi.com
The activity of tebipenem extends to fastidious organisms often implicated in respiratory tract infections. oup.com Studies have shown that over 99.7% of Haemophilus isolates, including β-lactamase-negative ampicillin-resistant (BLNAR) strains, were inhibited at a tebipenem concentration of ≤1 mg/L. oup.com All tested isolates of Moraxella catarrhalis were inhibited at ≤0.03 mg/L. oup.com
However, similar to other carbapenems, tebipenem is less active against Enterobacteriaceae isolates that exhibit a carbapenem-resistant phenotype, with MICs often exceeding 8 μg/ml. nih.gov Its activity against Pseudomonas aeruginosa and Acinetobacter baumannii is also limited, with reported MIC90 values of 64 μg/mL for both pathogens. mdpi.comnih.gov
Table 2: In Vitro Activity of Tebipenem Against Gram-Negative Bacteria
| Bacterial Species | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |
|---|---|---|---|---|
| Escherichia coli | - | - | 1 | - |
| Klebsiella pneumoniae | - | - | 0.5 | - |
| Enterobacter aerogenes | - | - | ≤0.125 | - |
| Haemophilus influenzae | 692 | - | 0.5 | - |
| Haemophilus parainfluenzae | 30 | - | 1 | - |
| Moraxella catarrhalis | 490 | - | 0.03 | - |
| Pseudomonas aeruginosa | - | - | 64 | - |
| Acinetobacter baumannii | - | - | 64 | - |
Activity against Anaerobic Microorganisms
Tebipenem has demonstrated in vitro activity against a variety of anaerobic bacteria. nih.gov Studies have shown that it is active against a broad collection of anaerobic isolates, with broth MIC90 values for tebipenem being similar to those of meropenem (B701), generally ranging from ≤0.015 to 2 μg/ml. nih.gov Against Clostridioides difficile, agar (B569324) MIC values were reported to be 2 μg/ml for ten isolates. nih.gov The MIC of tebipenem against other anaerobes has been reported to be 1 μg/mL or less. researchgate.net
Detailed Bactericidal Kinetics and Post-Antibiotic Effects (PAE)
Tebipenem exhibits bactericidal activity against key bacterial pathogens. nih.govresearchgate.net Time-kill studies have shown that tebipenem is bactericidal, defined as a 3-log10 reduction in CFU per milliliter from the initial inoculum, at concentrations of 4 to 8 times the MIC within 4 hours against both ESBL and non-ESBL producing strains of E. coli and K. pneumoniae. nih.gov This bactericidal action is comparable to that of meropenem. nih.gov Against S. pneumoniae, tebipenem also demonstrates strong bactericidal activity, with a 3-log10 decrease in bacterial count observed within 2 hours at concentrations at or above the MIC. nih.gov Scanning electron microscopy has revealed that tebipenem induces cell lysis in S. pneumoniae after a short exposure by inhibiting cell wall synthesis along the long axis. nih.gov
The post-antibiotic effect (PAE) of tebipenem has also been evaluated. At concentrations of 4 to 8 times the MIC, tebipenem produced negligible PAEs of ≤0.4 hours against E. coli and K. pneumoniae, which is comparable to meropenem. nih.gov However, a longer post-antibiotic effect has been observed against S. pneumoniae when compared to cephem antibiotics. researchgate.net
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies in Experimental Animal Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling in Various Animal Species
Preclinical studies in animal models have provided insights into the pharmacokinetic profile of tebipenem. Following oral administration of the prodrug tebipenem pivoxil, it is absorbed and hydrolyzed to its active form, tebipenem.
In rats that received a single oral dose of radiolabeled tebipenem pivoxil hydrobromide, approximately 45-62% of the radioactivity was excreted in the feces. asm.org This suggests that a significant portion of the drug and its metabolites are eliminated through this route.
Protein binding of tebipenem has been shown to differ between species. In human plasma, protein binding is approximately 45%, whereas in mouse plasma, it is significantly higher at ≥98%. nih.gov This difference is an important consideration when interpreting data from mouse infection models and extrapolating it to potential human efficacy.
Prodrug Bioconversion Mechanisms and Metabolite Characterization in Biological Matrices
Tebipenem is administered orally as the prodrug tebipenem pivoxil (TBPM-PI) to enhance its absorption and bioavailability. wikipedia.org Following oral administration, TBPM-PI is rapidly and extensively hydrolyzed to its active form, tebipenem (TBPM). asm.orgoup.com This bioconversion is primarily mediated by esterases located in the enterocytes of the gastrointestinal tract. asm.orgnih.gov As a result, the prodrug itself is typically undetectable in systemic circulation. asm.org
In addition to the active moiety tebipenem, other metabolites have been identified in various biological matrices. A significant metabolite is the pharmacologically inactive ring-opened form of tebipenem, known as LJC 11,562. asm.orgresearchgate.net Studies in rats and monkeys have confirmed the rapid transformation of absorbed TBPM-PI into either tebipenem or LJC 11,562 in the plasma. researchgate.net Notably, neither TBPM-PI nor its ring-opened counterpart were detected in plasma or urine samples, underscoring the efficient and rapid conversion process. researchgate.net
Metabolite profiling in humans following a single oral dose of radiolabeled TBPM-PI hydrobromide revealed that tebipenem was the major component in plasma. asm.org The inactive metabolite LJC 11,562 was also found in plasma and was a major component in feces, accounting for 16.6% of the total radioactive dose. asm.org In a study with healthy Chinese volunteers, four urinary metabolites (M1-M4) were identified, suggesting potential ethnic differences in metabolism. frontiersin.org
The primary biotransformation pathway involves the hydrolysis of the pivalate (B1233124) ester of TBPM-PI to yield the active tebipenem. asm.org Further metabolism can lead to the formation of the inactive open-ring metabolite. asm.orgresearchgate.net
Table 1: Major Metabolites of Tebipenem Pivoxil
| Metabolite | Description | Location Found |
| Tebipenem (TBPM) | Active form | Plasma, Urine |
| LJC 11,562 | Inactive ring-opened metabolite | Plasma, Feces |
| M1-M4 | Tentatively identified urinary metabolites | Urine (in Chinese volunteers) |
Tissue Penetration and Distribution Dynamics in Animal Systems
Preclinical studies in various animal models, including mice, rats, dogs, and monkeys, have demonstrated that after oral administration, tebipenem pivoxil is quickly absorbed and converted to tebipenem. researchgate.net The active drug, tebipenem, then distributes throughout the body.
High concentrations of tebipenem are consistently observed in the kidneys, followed by rapid elimination. researchgate.netnih.gov There is no evidence of prolonged retention in other tissues. researchgate.net Studies have also confirmed low penetration of tebipenem into the central nervous system. researchgate.net
In a study evaluating pulmonary distribution, the penetration ratio of tebipenem into the epithelial lining fluid (ELF), which is the ratio of the ELF concentration to the plasma concentration, was found to be 21.8% ± 14.7%. researchgate.net This indicates that tebipenem can distribute into the lung tissues.
Investigations in murine models have shown that tebipenem pivoxil is effective in clearing infecting organisms from the gut, highlighting its distribution to the gastrointestinal tract. elifesciences.org
Table 2: Tebipenem Tissue Distribution in Animal Models
| Tissue/Fluid | Relative Concentration/Penetration | Animal Model |
| Kidney | High | Rat, Monkey |
| Central Nervous System | Low | Not specified |
| Epithelial Lining Fluid (ELF) | 21.8% ± 14.7% penetration ratio | Not specified |
| Gastrointestinal Tract | Effective concentrations for bacterial clearance | Mouse, Piglet |
Protein Binding Characteristics in Animal Plasma
The extent of plasma protein binding of tebipenem varies significantly across different animal species. These differences are crucial for the translation of preclinical data to human clinical scenarios.
In vitro studies have determined the following species-specific plasma protein binding percentages for tebipenem at concentrations ranging from 0.1 to 100 µg/mL:
Mouse: 90.4-98.3% researchgate.net
Rat: 78.5-90.0% researchgate.net
Dog: 15.7-18.7% researchgate.net
Monkey: 35.3-39.3% researchgate.net
For comparison, human plasma protein binding is reported to be in the range of 59.7-73.9%. researchgate.net More recent studies have reported human plasma protein binding to be around 45% and 50.2% to 53.5% in healthy and infected patients, respectively. asm.orgresearchgate.net The high protein binding observed in mice (estimated at 98.7% in one study) is a critical factor to consider when interpreting the results of murine infection models, as it influences the concentration of free, active drug. asm.org
Table 3: Tebipenem Plasma Protein Binding in Various Species
| Species | Protein Binding (%) |
| Mouse | 90.4 - 98.7 |
| Rat | 78.5 - 90.0 |
| Dog | 15.7 - 18.7 |
| Monkey | 35.3 - 39.3 |
| Human | 45 - 73.9 |
PK/PD Modeling and Target Attainment Analysis in Preclinical Infection Models
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is essential for optimizing dosing regimens and predicting the efficacy of an antibiotic. For tebipenem, preclinical studies have identified the key PK/PD indices that correlate with its antibacterial activity.
In a neutropenic murine thigh infection model, tebipenem exhibited time-dependent pharmacodynamics. nih.gov The parameter that best described its efficacy was the free drug area under the concentration-time curve over 24 hours divided by the minimum inhibitory concentration (fAUC0-24/MIC) and corrected for the dosing interval (τ), expressed as fAUC0–24/MIC · 1/tau. nih.gov A median target value of 23 for this parameter was associated with bacterial stasis against strains of Escherichia coli and Klebsiella pneumoniae. researchgate.net
In a one-compartment in vitro infection model, both the percentage of the dosing interval that free drug concentrations remain above the MIC (%fT>MIC) and the fAUC:MIC ratio adjusted for the dosing interval (fAUC:MIC ratio·1/τ) were found to describe the time-dependent activity of tebipenem well. nih.govoup.com In this model, the magnitude of the fAUC:MIC ratio·1/τ associated with net bacterial stasis was 7.23, while a 1-log10 CFU reduction required a value of 13.1, and a 2-log10 CFU reduction required a value of 32.4. oup.com
These preclinical PK/PD analyses provide a foundation for designing clinical trials and establishing dosing regimens that are likely to be effective in treating infections caused by susceptible pathogens. nih.govoup.com
Table 4: Preclinical PK/PD Targets for Tebipenem
| PK/PD Index | Target Value | Endpoint | Infection Model |
| fAUC/MIC · 1/tau | 23 | Bacterial Stasis | Neutropenic Murine Thigh |
| fAUC:MIC ratio·1/τ | 7.23 | Net Bacterial Stasis | In Vitro |
| fAUC:MIC ratio·1/τ | 13.1 | 1-log10 CFU Reduction | In Vitro |
| fAUC:MIC ratio·1/τ | 32.4 | 2-log10 CFU Reduction | In Vitro |
In Vivo Efficacy Assessments in Experimental Animal Infection Models
The in vivo efficacy of tebipenem, administered as its oral prodrug tebipenem pivoxil, has been evaluated in various animal models of infection, demonstrating its potential for treating a range of bacterial infections.
Efficacy Studies in Murine Thigh and Lung Infection Models
Tebipenem pivoxil has shown significant efficacy in murine thigh and lung infection models against common Gram-negative pathogens. nih.govasm.org In a neutropenic murine thigh infection model using Escherichia coli, oral administration of tebipenem pivoxil demonstrated potent antibacterial activity. nih.gov Dose-response relationships were established, showing a dose-dependent reduction in bacterial burden. nih.gov
In a neutropenic murine lung infection model, tebipenem pivoxil was effective against Klebsiella pneumoniae. nih.gov A fractionated dosing regimen was found to be more effective than a single daily dose, consistent with the time-dependent nature of carbapenem (B1253116) activity. nih.gov The efficacy of oral tebipenem pivoxil in these models was shown to be comparable to that of intravenously administered carbapenems like meropenem. nih.govasm.org These studies support the potential use of tebipenem for treating soft tissue and respiratory tract infections. asm.org
Investigations in Urinary Tract and Gastrointestinal Infection Models
The efficacy of tebipenem pivoxil has also been assessed in models of urinary tract and gastrointestinal infections. In a murine ascending urinary tract infection (UTI) model with E. coli, tebipenem pivoxil demonstrated good efficacy. nih.gov The high concentration of active tebipenem excreted in the urine contributes to its effectiveness in this model.
In the context of gastrointestinal infections, studies using mouse and gnotobiotic piglet models of Shigella infection found that oral tebipenem pivoxil was effective in clearing the infecting organisms from the gut. elifesciences.org This suggests its potential as a treatment for severe bacterial diarrhea. elifesciences.org The potent in vivo activity in these models highlights the utility of tebipenem for treating infections at these specific body sites. asm.org
Comparative Efficacy with Other Carbapenems in Preclinical Models
Preclinical research has extensively benchmarked the efficacy of tebipenem against other established carbapenems and relevant antibiotics across a range of in vitro and in vivo models. These studies are crucial for defining its therapeutic potential and spectrum of activity relative to existing treatments. The microbiological activity of tebipenem has been shown to be largely comparable to that of intravenous carbapenems like meropenem and ertapenem (B1671056). asm.orgasm.orgresearchgate.net
In Vitro Comparative Activity
The in vitro potency of tebipenem is most commonly assessed by determining its Minimum Inhibitory Concentration (MIC) against a variety of bacterial pathogens. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. A lower MIC value indicates greater potency.
Studies comparing tebipenem to other carbapenems such as meropenem and imipenem (B608078), as well as other classes of antibiotics like cephalosporins (ceftriaxone), have demonstrated tebipenem's potent activity, particularly against key Gram-negative and Gram-positive pathogens. mdpi.comsemanticscholar.org
Against Gram-positive bacteria, tebipenem pivoxil has shown excellent antibacterial activity. For methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-susceptible Staphylococcus epidermidis (MSSE), its activity is generally greater than or comparable to meropenem and imipenem/cilastatin. mdpi.com Similarly, against Pyogenic streptococcus, its activity is similar to meropenem. mdpi.com
Tebipenem's efficacy extends robustly to Gram-negative bacteria. Against Escherichia coli, its activity is comparable to meropenem and imipenem. mdpi.com However, for other Enterobacterales like Klebsiella pneumoniae, Enterobacter aerogenes, Proteus mirabilis, and Citrobacter freundii, tebipenem pivoxil has demonstrated stronger antibacterial activity than both meropenem and imipenem/cilastatin. mdpi.com The MIC for tebipenem against E. coli and K. pneumoniae is often equivalent to or lower than that of other carbapenems, including doripenem, imipenem, and ertapenem. researchgate.net Notably, its in vitro activity appears unaffected by the production of Extended-Spectrum β-Lactamases (ESBLs) and AmpC enzymes in these bacteria. researchgate.netnih.gov
While highly effective against many pathogens, tebipenem, similar to ertapenem, shows limited activity against Pseudomonas aeruginosa. asm.orgnih.gov
Table 1: Comparative In Vitro Activity (MIC₉₀ in µg/mL) of Tebipenem Pivoxil and Other Antibiotics Against Gram-Positive Bacteria MIC₉₀ is the concentration of drug required to inhibit the growth of 90% of bacterial isolates.
| Bacterial Species | Tebipenem Pivoxil | Meropenem | Imipenem and Cilastatin | Ceftriaxone |
| MSSA | ≤0.125 | 0.25 | 2 | 4 |
| MRSA | 16 | 32 | 128 | >128 |
| MSSE | 0.5 | 1 | 1 | 16 |
| MRSE | 8 | 16 | 64 | >128 |
| Pyogenic streptococcus | ≤0.125 | ≤0.125 | 0.25 | 8 |
Data sourced from a study on the antibacterial properties of tebipenem pivoxil tablets. mdpi.com
Table 2: Comparative In Vitro Activity (MIC₉₀ in µg/mL) of Tebipenem Pivoxil and Other Antibiotics Against Gram-Negative Bacteria MIC₉₀ is the concentration of drug required to inhibit the growth of 90% of bacterial isolates.
| Bacterial Species | Tebipenem Pivoxil | Meropenem | Imipenem and Cilastatin | Ceftriaxone |
| Escherichia coli | 1 | 1 | 1 | >128 |
| Klebsiella pneumoniae | 0.5 | 1 | 4 | >128 |
| Enterobacter aerogenes | ≤0.125 | 0.25 | 2 | 32 |
| Enterobacter cloacae | 1 | 2 | 2 | >128 |
| Proteus mirabilis | ≤0.125 | 0.5 | 0.5 | 64 |
| Citrobacter freundii | 0.25 | 0.5 | 0.5 | >128 |
| Serratia marcescens | 16 | 32 | 64 | >128 |
| Haemophilus influenzae | 0.25 | 0.5 | 1 | 16 |
| Pseudomonas aeruginosa | 64 | 32 | 128 | >128 |
Data sourced from a study on the antibacterial properties of tebipenem pivoxil tablets. mdpi.com
In Vivo Comparative Efficacy
The comparative efficacy of tebipenem's oral prodrug, tebipenem pivoxil, has been evaluated in various murine infection models, demonstrating its in vivo potency. nih.gov These animal models are designed to simulate human infections, such as those in the thigh, lung, and urinary tract. asm.orgnih.gov
In a murine thigh infection model using E. coli, tebipenem pivoxil demonstrated significant efficacy. nih.gov Further studies have shown that in vivo, tebipenem exhibits proof-of-concept efficacy against both wild-type and ESBL-producing E. coli. asm.org The results from these in vivo models support the microbiological data, indicating that the efficacy of tebipenem is equivalent to that of intravenously administered carbapenems. asm.orgasm.orgresearchgate.net
Tebipenem has also been studied for its efficacy against potential biothreat pathogens. In a murine model of Bacillus anthracis infection, tebipenem treatment resulted in survival rates of 73-75%. asm.org This was comparable to or better than the positive-control antibiotic, ciprofloxacin, where survival was 75% when dosed early but dropped to 25% with delayed administration. asm.org In a Yersinia pestis infection model, survival rates for animals in the tebipenem group were significantly higher than for the vehicle control group and comparable to those treated with ciprofloxacin. asm.org
Antimicrobial Resistance Mechanisms and Mitigation Strategies for Tebipenem
Molecular Basis of Tebipenem (B1682724) Resistance Acquisition
The development of resistance to tebipenem at the molecular level is a multifaceted process. Bacteria can employ one or more of the following strategies to reduce their susceptibility to this carbapenem (B1253116).
Tebipenem, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. semanticscholar.orgpatsnap.com Alterations in these target proteins can reduce the binding affinity of tebipenem, leading to resistance.
In Streptococcus pneumoniae, tebipenem has shown a high affinity for PBPs, including those from penicillin-resistant strains with mutations in pbp1a, pbp2x, and pbp2b genes. chemotherapy.or.jp Structural studies of tebipenem complexed with PBP 2X and PBP 1A from S. pneumoniae have revealed that the C-2 side chains of the carbapenem form hydrophobic interactions with conserved tryptophan and threonine residues within the binding site. pdbj.org These interactions are considered important for the binding of carbapenems to PBPs. pdbj.org Despite this, mutations surrounding the active site of PBPs can diminish the affinity of β-lactam antibiotics. nih.govnih.gov For instance, tebipenem demonstrates higher binding affinity for mutated PBP1A, PBP2X, and PBP2B of S. pneumoniae compared to other β-lactams like cefditoren, faropenem, or amoxicillin. chemotherapy.or.jp
In Haemophilus influenzae, tebipenem's activity is less affected by alterations in the ftsI gene, which encodes PBP3, a common mechanism of resistance to other β-lactams. chemotherapy.or.jp Tebipenem also shows a high binding affinity for the PBPs of H. influenzae. chemotherapy.or.jp
Studies on Escherichia coli have identified PBP2 as a primary target of tebipenem, which is typical for carbapenems. researchgate.net In vitro resistance development studies have shown that mutants of E. coli and Klebsiella pneumoniae selected in the presence of tebipenem often exhibit alterations in PBP genes, alongside changes in porins. oup.com
The most significant mechanism of resistance to carbapenems, including tebipenem, is the production of carbapenem-hydrolyzing β-lactamases, or carbapenemases. asm.org These enzymes effectively inactivate the antibiotic by hydrolyzing the β-lactam ring.
Tebipenem is stable against hydrolysis by extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, which are common in many multidrug-resistant Gram-negative bacteria. asm.orgnih.govresearchgate.netnih.gov This stability is a key feature of its potent activity against ESBL- and AmpC-producing Enterobacterales. asm.orgnih.gov
However, tebipenem is susceptible to hydrolysis by various carbapenemases. asm.orgresearchgate.netnih.gov Key carbapenemase families that confer resistance to tebipenem include:
KPC (Klebsiella pneumoniae carbapenemase): These are Ambler class A enzymes and are highly efficient at hydrolyzing tebipenem. asm.orgresearchgate.net
OXA-48-like (Oxacillinase): These class D enzymes are another major group of carbapenemases that can inactivate tebipenem. asm.orgresearchgate.net
NDM-1 (New Delhi metallo-β-lactamase): As a class B metallo-β-lactamase, NDM-1 effectively hydrolyzes tebipenem. asm.orgresearchgate.net
Kinetic studies have determined the catalytic efficiency (kcat/Km) of these enzymes against tebipenem, confirming their ability to confer resistance. asm.orgnih.gov The presence of genes encoding these carbapenemases, such as blaKPC, blaOXA-48, and blaNDM-1, is a strong predictor of tebipenem resistance.
| Enzyme Class | Specific Enzyme | Effect on Tebipenem | Reference |
|---|---|---|---|
| Class A (Serine β-lactamase) | KPC-2, KPC-3 | Hydrolyzes tebipenem | asm.org |
| Class B (Metallo-β-lactamase) | NDM-1 | Hydrolyzes tebipenem | asm.org |
| Class D (Serine β-lactamase) | OXA-48 | Hydrolyzes tebipenem | asm.org |
| Class A (ESBL) | TEM-1, CTX-M | Resistant to hydrolysis | asm.orgnih.gov |
| Class C (Cephalosporinase) | AmpC | Resistant to hydrolysis | asm.orgnih.gov |
Efflux pumps are transport proteins that actively extrude antibiotics and other toxic compounds from the bacterial cell, thereby reducing the intracellular drug concentration. contagionlive.com Overexpression of these pumps can contribute to resistance against a broad range of antimicrobial agents, including tebipenem.
In Pseudomonas aeruginosa, a species against which tebipenem has limited activity, efflux pumps are a major component of intrinsic and acquired resistance. asm.orgnih.gov Studies on a panel of P. aeruginosa isolates with known alterations in efflux systems showed that the deletion of the MexAB-OprM efflux pump component MexB resulted in a 2- to 4-fold decrease in the minimum inhibitory concentration (MIC) of carbapenems. oup.com However, simultaneous deficiencies in multiple efflux systems did not further decrease the MICs compared to the deletion of MexAB alone. oup.com
In Acinetobacter baumannii, the AdeABC resistance-nodulation-division (RND)-type efflux pump has been associated with carbapenem resistance. nih.gov While the primary focus of many studies has been on other carbapenems, the broad substrate specificity of these pumps suggests a potential role in tebipenem resistance. nih.gov
For Enterobacterales, such as E. coli, the AcrAB-TolC efflux system is a key player in multidrug resistance. In a hollow-fiber in vitro infection model, the failure of tebipenem to maintain a reduction in the bacterial burden of one E. coli isolate was potentially attributed to the upregulation of the AcrAB-TolC efflux pump, among other mechanisms. nih.gov
Gram-negative bacteria possess an outer membrane that acts as a selective barrier, limiting the influx of many antibiotics. nih.gov Hydrophilic antibiotics like tebipenem primarily enter the periplasmic space through porin channels. mdpi.com A reduction in the number or function of these porins can significantly decrease the intracellular concentration of the antibiotic, leading to resistance. nih.govmdpi.com
This mechanism often works in concert with other resistance determinants, such as efflux pump overexpression or the presence of β-lactamases. nih.govnih.gov In K. pneumoniae, reduced susceptibility to carbapenems has been linked to the loss of outer membrane proteins OmpK35 and OmpK36. mdpi.com Similarly, in E. coli, mutations in the genes for OmpC and OmpF porins can result in reduced membrane permeability and contribute to carbapenem resistance. mdpi.com
In vitro studies have shown that mutants of E. coli and K. pneumoniae selected for resistance to tebipenem frequently have alterations in OmpC and its homologue OmpK36, respectively. oup.com In P. aeruginosa, the loss of the OprD porin is a well-established mechanism of resistance to carbapenems like imipenem (B608078) and can contribute to reduced susceptibility to meropenem (B701). nih.gov The combination of OprD loss and overexpression of the AmpC β-lactamase in P. aeruginosa leads to high-level carbapenem resistance. oup.com
Dynamics of Resistance Emergence in Bacterial Populations
The emergence of resistance to an antibiotic within a bacterial population is a dynamic process influenced by factors such as drug exposure, the initial bacterial population size, and the presence of pre-existing resistant subpopulations.
In vitro models, particularly the hollow-fiber infection model (HFIM), are valuable tools for studying the pharmacodynamics of antibiotics and the emergence of resistance over time. asm.orgnih.gov These models allow for the simulation of human pharmacokinetic profiles and the monitoring of bacterial killing and regrowth.
Studies using the HFIM have been conducted to evaluate the potential for resistance development to tebipenem. In one study, an ESBL-producing E. coli strain was exposed to various tebipenem regimens. asm.orgnih.gov The results demonstrated that progressively more fractionated dosing regimens helped to suppress the emergence of resistance. asm.orgnih.gov A specific pharmacodynamic index, the free drug area under the concentration-time curve to MIC ratio (fAUC/MIC), was identified as a key parameter for predicting both bacterial killing and the suppression of resistance. asm.orgnih.gov
Another HFIM study evaluated tebipenem as a potential oral transition therapy from intravenous ertapenem (B1671056) for ESBL-producing E. coli. nih.gov While tebipenem monotherapy was effective against most isolates, one isolate showed regrowth, which was hypothesized to be due to resistance mechanisms like efflux pump upregulation or porin loss. nih.gov
Further HFIM studies have explored the tebipenem exposures required to prevent on-therapy resistance over a 10-day period. website-files.com These dose-ranging studies helped to identify regimens that could suppress the amplification of pre-existing drug-resistant subpopulations of E. coli. website-files.com
Time-kill assays have also been employed to investigate the bactericidal activity of tebipenem and the potential for regrowth. Against Shigella species, tebipenem showed protracted antibacterial activity at higher concentrations (2-4 times the MIC), while population rebounds were observed at lower concentrations after 6 hours of exposure. elifesciences.org Frequency of spontaneous resistance mutation studies with S. flexneri indicated a low frequency of resistance to tebipenem, comparable to other antimicrobials. elifesciences.org
| Study Type | Organism(s) | Key Findings | Reference |
|---|---|---|---|
| Hollow-Fiber Infection Model | ESBL-producing E. coli | Fractionated dosing suppressed resistance; fAUC/MIC is a key pharmacodynamic parameter. | asm.orgnih.gov |
| Hollow-Fiber Infection Model | ESBL-producing E. coli | Tebipenem showed potential as oral step-down therapy, but regrowth was observed in one isolate, possibly due to resistance. | nih.gov |
| Hollow-Fiber Infection Model | E. coli | Dose-ranging studies identified exposures that prevent on-therapy resistance amplification. | website-files.com |
| Time-Kill Assays | Shigella spp. | Sustained activity at higher concentrations; regrowth at lower concentrations. | elifesciences.org |
| Frequency of Resistance Study | S. flexneri | Low frequency of spontaneous resistance mutations. | elifesciences.org |
| Serial Passage Studies | E. coli, K. pneumoniae | Mutants selected with tebipenem showed cross-resistance to other carbapenems and often had porin alterations. | oup.com |
Genetic and Genomic Analysis of Resistance Determinants
The development of resistance to tebipenem, as with other β-lactam antibiotics, is a significant clinical concern. Genomic and genetic analyses have been crucial in identifying the specific determinants that confer resistance. While tebipenem generally exhibits a low frequency of spontaneous resistance mutations, several key mechanisms have been identified through molecular studies. elifesciences.orgoup.com
A primary mechanism of resistance is the acquisition of genes that encode carbapenemase enzymes. nih.gov These enzymes are capable of hydrolyzing the β-lactam ring, rendering the antibiotic inactive. Studies have shown that tebipenem is susceptible to hydrolysis by several clinically important carbapenemases, including Klebsiella pneumoniae carbapenemase (KPC), New Delhi metallo-β-lactamase (NDM-1), and oxacillinase-48 (OXA-48). nih.gov Consequently, the presence of genes such as blaKPC, blaNDM, and blaOXA-48 in bacteria confers resistance to tebipenem. nih.gov In contrast, tebipenem remains stable against hydrolysis by extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases. nih.gov
Beyond the acquisition of carbapenemases, whole-genome sequencing of resistant mutants has identified other genetic determinants. oup.com These include mutations in genes responsible for porin channels and penicillin-binding proteins (PBPs). oup.com Porin modifications, such as those affecting OmpF and OmpC in Enterobacterales, can limit the influx of tebipenem into the bacterial cell, thereby reducing its efficacy. oup.com Furthermore, alterations in PBPs—the primary targets of β-lactam antibiotics—can decrease their binding affinity for tebipenem. oup.com
In specific pathogens like Haemophilus influenzae, resistance has been linked to mutations in the ftsI gene, which encodes for PBP3. nih.govnih.gov The analysis of β-lactamase-nonproducing, ampicillin-resistant (BLNAR) strains of H. influenzae has shown that specific mutations in the ftsI gene are critical determinants of resistance. nih.govnih.gov
The frequency of resistance (FOR) for tebipenem has been assessed against various uropathogens from the Enterobacterales order, with FOR values at 4x to 8x the minimum inhibitory concentration (MIC) ranging from < 6.87 × 10⁻⁹ to 5.54 × 10⁻⁵. oup.com
Table 1: Genetic Determinants of Resistance to Tebipenem
| Resistance Mechanism | Associated Genes | Bacterial Examples | Reference |
|---|---|---|---|
| Enzymatic Hydrolysis | blaKPC, blaNDM-1, blaOXA-48 | Enterobacterales | nih.gov |
| Altered Drug Target | ftsI gene mutations (encoding PBP3) | Haemophilus influenzae | nih.gov, nih.gov |
| Reduced Permeability | Mutations in porin genes (e.g., OmpF, OmpC) | Enterobacterales | oup.com |
| Altered Penicillin-Binding Proteins | Mutations in genes encoding PBPs 1a, 1b, 2, 3 | Enterobacterales | oup.com |
Combination Therapy Approaches to Overcome Resistance
Given the potential for resistance development, combination therapy represents a critical strategy to enhance the clinical utility of tebipenem, broaden its spectrum of activity, and protect its efficacy against resistant pathogens. scispace.comnih.gov Research has focused on identifying synergistic partners for tebipenem, including other antimicrobial agents, β-lactamase inhibitors, and efflux pump inhibitors.
Synergy Studies with Other Antimicrobial Agents
Studies have explored the synergistic potential of tebipenem when combined with various other antibiotics against a range of pathogens. researchgate.netoup.comoup.com These investigations aim to identify combinations that can lower the required therapeutic dose and potentially prevent the emergence of resistance. scispace.com
Against enteric bacteria, tebipenem has shown promising synergistic or partially synergistic effects. researchgate.net A notable combination is tebipenem with azithromycin, which demonstrated partial synergy against Shigella flexneri and Salmonella Typhimurium. researchgate.net Similarly, combining tebipenem with an LpxC inhibitor, which blocks lipid A synthesis, resulted in partial synergy against S. flexneri, S. Typhimurium, and E. coli. scispace.comresearchgate.net In some cases, combining tebipenem with ciprofloxacin, ceftriaxone, and mecillinam (B1665348) resulted in indifference or partial synergy. researchgate.net
Table 2: In Vitro Synergy of Tebipenem Against Enteric Bacteria
| Combination | Organism | Synergy Outcome (FIC Index) | Reference |
|---|---|---|---|
| Tebipenem + Azithromycin | S. flexneri, S. Typhimurium | Partial Synergy (~0.5) | researchgate.net |
| Tebipenem + Azithromycin | E. coli | Indifference/Antagonism | researchgate.net |
| Tebipenem + LpxC Inhibitor | S. flexneri, S. Typhimurium, E. coli | Partial Synergy | researchgate.net |
| Tebipenem + Ciprofloxacin | S. flexneri, S. Typhimurium, E. coli | Indifference/Partial Synergy | researchgate.net |
| Tebipenem + Ceftriaxone | S. flexneri, S. Typhimurium, E. coli | Indifference/Partial Synergy | researchgate.net |
Synergy is typically defined by a Fractional Inhibitory Concentration (FIC) index of ≤ 0.5. Partial synergy falls between 0.5 and 1.0.
In the context of Mycobacterium tuberculosis, synergy has been demonstrated when tebipenem is combined with other β-lactam antibiotics in the presence of a β-lactamase inhibitor. oup.com Combinations such as cefadroxil/tebipenem and cephalexin/tebipenem, with clavulanate, were found to be strongly synergistic. oup.com However, combinations with second-line tuberculosis drugs like moxifloxacin, levofloxacin, or linezolid (B1675486) generally resulted in antagonistic effects. oup.comoup.com
Role of Beta-Lactamase Inhibitors and Efflux Pump Inhibitors in Combination with Tebipenem
Beta-Lactamase Inhibitors
The effectiveness of tebipenem can be compromised by bacterial β-lactamases, particularly carbapenemases. nih.gov Therefore, combining tebipenem with a β-lactamase inhibitor is a primary strategy to restore its activity against such resistant organisms. asm.org While tebipenem is stable against ESBL and AmpC enzymes, its liability to hydrolysis by KPC, NDM, and OXA-type carbapenemases necessitates the use of an appropriate inhibitor. nih.govasm.org
Studies involving Mycobacterium tuberculosis, which produces the class A β-lactamase BlaC, have shown the benefit of this approach. oup.comoup.comnih.govacs.org The addition of clavulanate, a well-known β-lactamase inhibitor, significantly enhances the activity of tebipenem, reducing its 90% inhibitory concentration (IC₉₀) by eight-fold. oup.comoup.com The newer inhibitor, avibactam, also improves tebipenem's potency, causing a four-fold reduction in its IC₉₀ against M. tuberculosis. oup.comoup.com Additionally, the experimental metallo-β-lactamase (MBL) inhibitor CS319 is being evaluated as a potential partner for tebipenem against MBL-producing pathogens. asm.org
Table 3: Effect of β-Lactamase Inhibitors on Tebipenem Activity Against M. tuberculosis
| Inhibitor | Effect on Tebipenem IC₉₀ | Reference |
|---|---|---|
| Clavulanate | 8-fold reduction | oup.com, oup.com |
| Avibactam | 4-fold reduction | oup.com, oup.com |
Efflux Pump Inhibitors
Bacterial efflux pumps are membrane proteins that actively transport antibiotics out of the cell, contributing significantly to multidrug resistance. nih.govjidc.org Efflux pump inhibitors (EPIs) are compounds designed to block these pumps, thereby increasing the intracellular concentration of an antibiotic and restoring its effectiveness. nih.gov This approach is considered a promising strategy to combat resistant pathogens. google.com
The use of EPIs could potentially broaden the utility of tebipenem against bacteria that rely on efflux as a resistance mechanism. google.com While the general principle is well-established for various antibiotic classes, specific studies detailing the synergistic effects of combining tebipenem with classical EPIs against target pathogens are an area of ongoing research. nih.govjidc.org The development of effective EPIs for clinical use remains a key challenge in overcoming antimicrobial resistance. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| Ampicillin (B1664943) |
| Avibactam |
| Azithromycin |
| Cefadroxil |
| Cefditoren |
| Cefepime |
| Ceftriaxone |
| Cephalexin |
| Ciprofloxacin |
| Clavulanate |
| Colistin |
| CS319 |
| Doripenem |
| Ertapenem |
| Erythromycin |
| Gentamicin |
| Imipenem |
| Kanamycin |
| Levofloxacin |
| Linezolid |
| Mecillinam |
| Meropenem |
| Moxifloxacin |
| Nitrocefin |
| Ofloxacin |
| Penicillin V |
| Piperine |
| Relebactam |
| Rifampicin |
| Tazobactam |
| Tebipenem |
| Tebipenem Pivoxil |
| Tebipenem Pivoxil Hydrobromide |
Advanced Analytical and Bioanalytical Methodologies for Tebipenem Tetrahydrate and Its Metabolites
Crystallographic and Solid-State Characterization Techniques for Tebipenem (B1682724) Tetrahydrate
The physical properties of an active pharmaceutical ingredient (API), such as its crystalline form, can significantly influence its stability, solubility, and bioavailability. For Tebipenem, which is administered as the prodrug Tebipenem Pivoxil, the characterization of its solid-state forms is crucial for formulation development and ensuring consistent product quality. Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical attribute studied for APIs like Tebipenem Pivoxil. researchgate.net Different polymorphs or salt forms can exhibit distinct physicochemical properties. google.com Advanced analytical techniques are employed to identify, differentiate, and characterize these solid forms.
It is important to note that much of the detailed solid-state characterization has been performed on the prodrug, Tebipenem Pivoxil, and its various salt forms, rather than on Tebipenem Tetrahydrate directly. This is because the prodrug is the form utilized in solid oral dosage formulations.
X-ray Diffraction (XRD) Analysis of Crystalline Forms
X-ray Diffraction (XRD) is a primary and powerful technique for the solid-state characterization of pharmaceutical materials. nih.govnih.gov It provides definitive proof of a specific crystalline form and can be used to differentiate between various polymorphs, solvates, and salts. acs.org The method relies on the constructive interference of monochromatic X-rays with the ordered atomic planes within a crystal lattice, producing a unique diffraction pattern for each crystalline structure. plos.org This pattern, often represented as a plot of intensity versus the diffraction angle (2θ), serves as a fingerprint for a particular solid form. nih.gov
For Tebipenem Pivoxil and its salts, both single-crystal XRD and powder XRD (XRPD) have been utilized. Single-crystal XRD can determine the absolute molecular structure, including bond lengths, angles, and stereochemistry, by analyzing the diffraction pattern from a single, well-formed crystal. nih.gov For instance, the crystal structure of Tebipenem Pivoxil has been determined to be in the triclinic space group P1. google.com
Powder XRD is more commonly used for routine analysis and for characterizing bulk material, including the identification of different polymorphic forms. acs.org Several crystalline forms of Tebipenem Pivoxil and its salts have been identified and characterized by their unique XRPD patterns.
Table 1: Single-Crystal XRD Data for Tebipenem Pivoxil
| Parameter | Value |
|---|---|
| Space Group | P1 |
| Crystal System | Triclinic |
Table 2: Characteristic XRPD Peaks (2θ) for Various Crystalline Forms of Tebipenem Pivoxil and its Salts
| Crystalline Form | Characteristic Peaks (°2θ) | Source |
|---|---|---|
| Tebipenem Pivoxil Crystal Form | 8.99, 11.17, 15.58, 21.78, 23.61 | google.com |
| Tebipenem Pivoxil Crystal Form (alternative) | 8.34, 11.78, 12.00, 13.64, 14.82, 15.24, 16.78, 17.12, 18.14, 19.40, 20.38, 21.26, 21.64, 22.56, 23.72 | google.com |
| Tebipenem Pivoxil Ethane Sulfonate (Form A) | 5.7, 8.8, 9.6, 10.8, 12.4, 13.7, 15.1, 16.9, 17.8, 18.4, 18.7, 19.0 | google.com |
| Tebipenem Pivoxil Hydrobromide (Form H) | 9.3, 9.5, 10.7, 13.0, 14.0, 17.6, 19.1, 20.0, 20.7, 22.6, 23.5 | googleapis.com |
Thermal Analysis (DSC, TGA) for Polymorphism and Phase Transition Studies
Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable for investigating polymorphism and phase transitions in pharmaceutical solids. researchgate.net DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing thermal events like melting, crystallization, and solid-solid phase transitions. TGA measures the change in mass of a sample as a function of temperature, which is useful for studying dehydration, desolvation, and thermal decomposition. scispace.com
The thermal behavior of Tebipenem Pivoxil and its various salt forms has been documented, providing crucial information on their stability and physical properties. For example, DSC analysis of pure Tebipenem Pivoxil shows a sharp endotherm corresponding to its melting point. scispace.com The development of salt forms, such as Tebipenem Pivoxil Hydrobromide, was pursued to improve properties like thermal stability. figshare.com The hydrobromide salt's crystalline Form H exhibits a higher melting point compared to the parent ester, indicating enhanced thermal stability. figshare.com TGA of this form showed a slight mass loss below 100°C, attributed to residual solvent, with decomposition occurring at higher temperatures. figshare.com
Table 3: Thermal Analysis Data for Tebipenem Pivoxil and its Crystalline Salts
| Compound/Form | Technique | Key Findings | Source |
|---|---|---|---|
| Tebipenem Pivoxil (Free Base) | DSC | Sharp endotherm at 132.1 °C. | scispace.com |
| Tebipenem Pivoxil (Crystalline Form) | Melting Point | Melting point of 140.5-142 °C. | google.com |
| Tebipenem Pivoxil Ethane Sulfonate (Form A) | DSC | Endotherm with onset at 70.8 °C and minima at 90.7 °C. | google.com |
| Tebipenem Pivoxil Maleate (Form A) | DSC | Endotherm with onset at 50.6 °C and a second endotherm with onset at 103.0 °C. | google.com |
| Tebipenem Pivoxil Hydrobromide (Form H) | Melting Point | Melting point of 163-167 °C. | figshare.com |
| Tebipenem Pivoxil Hydrobromide (Form H) | DSC | Exothermic peak between 180 °C and 210 °C. | googleapis.com |
| Tebipenem Pivoxil Hydrobromide (Form H) | TGA | 1.2% (w/w) mass loss below 100°C. | googleapis.comfigshare.com |
Spectroscopic Characterization of Solid Forms (e.g., FT-IR, Raman Spectroscopy)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular-level fingerprint of a compound and is highly sensitive to changes in the solid state. plos.orgnih.gov These techniques probe the vibrational modes of a molecule, which are influenced by the crystal lattice and molecular conformation. plos.org Consequently, different polymorphs of the same compound will exhibit distinct, albeit sometimes subtle, differences in their FT-IR and Raman spectra, making these methods valuable for polymorphic identification and characterization. plos.org
FT-IR and Raman spectroscopy are complementary techniques. plos.org They have been applied to characterize Tebipenem Pivoxil and its derivatives. Theoretical calculations have been used alongside experimental data to assign specific vibrational bands in the spectra of Tebipenem and Tebipenem Pivoxil. researchgate.net For example, the FT-IR spectrum of Tebipenem Pivoxil shows characteristic absorption bands corresponding to its various functional groups. Changes in these bands, such as shifts in position or splitting, can indicate the formation of complexes or different polymorphic forms. google.com Similarly, Raman spectroscopy has been used to identify experimental bands for Tebipenem Pivoxil. researchgate.netgoogle.com The analysis of the FT-IR spectrum for specific crystalline forms, such as Form H of Tebipenem Pivoxil Hydrobromide, contributes to its comprehensive characterization. googleapis.com
Key Spectroscopic Features for Tebipenem Pivoxil:
FT-IR Spectroscopy: Analysis of the infrared spectra of different solid forms can reveal changes in band positions and shapes, allowing for their identification and characterization. google.com The formation of complexes, such as with cyclodextrins, has been confirmed by observing shifts in the characteristic bands of Tebipenem Pivoxil.
Raman Spectroscopy: This technique is also used to obtain a characteristic vibrational fingerprint. For Tebipenem Pivoxil, experimental Raman spectra have been established and supported by theoretical calculations, aiding in the identification of vibrational modes. researchgate.net For instance, the band at 1545 cm⁻¹ in the Raman spectrum corresponds to the C=C bond stretching in the β-lactam ring. researchgate.net
Pharmaceutical Sciences and Formulation Research Pertaining to Tebipenem Tetrahydrate
Prodrug Design Principles and Physiochemical Properties for Enhanced Oral Bioavailability
The development of orally active carbapenems has been a significant challenge due to the inherent physicochemical properties of the parent compounds, which typically lead to poor oral absorption. Tebipenem (B1682724), the active moiety, is no exception and requires modification to be administered orally. This is achieved through a prodrug strategy, converting tebipenem into tebipenem pivoxil. mdpi.com Prodrugs are inactive derivatives of drug molecules that undergo enzymatic or chemical conversion in the body to release the active parent drug, thereby overcoming pharmaceutical or pharmacokinetic barriers. mdpi.com
Tebipenem pivoxil is the pivaloyloxymethyl ester of tebipenem. This structural modification significantly increases the lipophilicity of the molecule compared to the parent tebipenem. The enhanced lipophilicity facilitates improved absorption across the gastrointestinal tract. nih.gov Following oral administration, tebipenem pivoxil is rapidly absorbed and then converted to the active tebipenem in the enterocytes of the gastrointestinal tract by intestinal esterases. nih.gov
The intestinal absorption of tebipenem pivoxil is not solely dependent on passive diffusion. Research has shown that its high permeability across the intestinal apical membrane is due to multiple transport pathways. acs.org This includes uptake by transporters such as the organic anion-transporting polypeptides OATP1A2 and OATP2B1, in addition to simple diffusion. acs.orgselleckchem.com The involvement of these transporters contributes to the higher absorption rate of tebipenem pivoxil compared to other β-lactam antibiotic prodrugs. acs.org Further development led to the creation of tebipenem pivoxil hydrobromide (TBP-PI-HBr), a salt form of the prodrug designed to improve stability and other drug substance and product properties. nih.govnih.gov
| Property | Tebipenem (Active Moiety) | Tebipenem Pivoxil (Prodrug) | Rationale for Prodrug Design |
|---|---|---|---|
| Oral Bioavailability | Low | High (up to 71.4% in mice) selleckchem.com | To overcome poor absorption of the active drug from the GI tract. |
| Lipophilicity | Lower | Higher | Increased lipophilicity enhances membrane permeability. |
| Absorption Mechanism | N/A (poorly absorbed) | Simple diffusion and active transport (OATP1A2, OATP2B1). acs.orgselleckchem.com | Utilizing multiple transport pathways maximizes uptake from the intestine. acs.org |
| Activation | Is the active form | Hydrolyzed by intestinal esterases to release tebipenem. nih.gov | Ensures the active drug is released after absorption. nih.gov |
Solid-State Chemistry and Polymorphism of Tebipenem Tetrahydrate
The solid-state properties of an active pharmaceutical ingredient (API) are critical as they can influence its stability, dissolution rate, and bioavailability. dissolutiontech.comnih.gov Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a key area of investigation in pharmaceutical development. google.com Different polymorphs of the same drug can exhibit distinct physicochemical properties. nih.gov
Research into the solid-state chemistry of tebipenem has primarily focused on its prodrug, tebipenem pivoxil. The crystalline structure of tebipenem pivoxil has been determined, confirming the configurations of its four chiral centers. researchgate.net The compound crystallizes in the triclinic space group P1. researchgate.net
To improve the physicochemical properties of the prodrug, various crystalline salt forms have been developed and investigated. These efforts aim to find forms with optimal stability and manufacturing characteristics. Patents disclose the existence of several crystalline salt forms of tebipenem pivoxil, highlighting the extensive research in this area. google.comnih.gov The identification of multiple forms, such as Form A and Form B for the maleate salt, indicates that tebipenem pivoxil can exist in different crystal lattices depending on the counter-ion and crystallization conditions. nih.gov
| Salt Form | Crystalline Form(s) Identified | Reference |
|---|---|---|
| Ethane sulfonate | Form A | nih.gov |
| Ketoglutarate | Form A | nih.gov |
| Maleate | Form A and Form B | nih.gov |
| Malate | Form A | nih.gov |
| Methane sulfonate | Form B | nih.gov |
| Hydrobromide | Form B | nih.gov |
| Edisylate | Form A | nih.gov |
The solid state of tebipenem significantly affects its chemical stability. Studies on the degradation of crystalline tebipenem have shown that it is susceptible to both temperature and humidity. researchgate.netnih.gov The primary degradation pathway involves the cleavage of the β-lactam bond, a characteristic instability for carbapenems. researchgate.netnih.gov
The kinetics of degradation are highly dependent on environmental conditions. In dry air, the degradation of tebipenem follows first-order kinetics. researchgate.netnih.gov However, in the presence of increased relative humidity, the degradation mechanism changes to an autocatalytic model, which can lead to accelerated decomposition after an induction period. researchgate.netnih.gov This highlights the critical importance of controlling moisture during storage to ensure the chemical stability of the drug. researchgate.net The solid form (e.g., specific polymorph or salt) can influence the rate of water uptake and, consequently, the degradation kinetics. While high-energy forms like metastable polymorphs or amorphous forms can improve dissolution rates, they are often less stable. dissolutiontech.com The selection of a stable crystalline form, such as the hydrobromide salt of tebipenem pivoxil, is a strategic choice to balance dissolution performance with chemical stability. nih.gov
| Condition | Kinetic Model | Key Findings | Reference |
|---|---|---|---|
| Dry Air (RH = 0%) | First-order reaction | Degradation is dependent on substrate concentration. Shelf life (t₁₀%) at room temperature was calculated to be 0.88 years. | researchgate.netnih.gov |
| Increased Humidity (RH > 50.9%) | Autocatalysis | A rise in relative air humidity accelerates the degradation of the compound after an induction period. | researchgate.netnih.gov |
| Degradation Pathway | N/A | Spectroscopic analysis confirmed cleavage of the β-lactam bond as the main degradation route. | researchgate.netnih.gov |
Advanced Formulation Development Research Strategies
Formulation development aims to create a stable, effective, and safe dosage form by combining the API with suitable excipients. pharmaguideline.com For a moisture-sensitive compound like tebipenem, these strategies are crucial.
Given the susceptibility of tebipenem to humidity-driven degradation, a primary goal of formulation is to enhance its stability. researchgate.net One of the most effective strategies employed was the development of the hydrobromide salt of the tebipenem pivoxil prodrug. nih.gov Salt formation is a common technique used to improve the stability, solubility, and manufacturability of a drug substance. The HBr salt of tebipenem pivoxil was specifically designed to improve the properties of both the drug substance and the final drug product, including its stability. nih.govnih.gov
Beyond salt selection, other formulation and manufacturing strategies are essential. These include:
Moisture Control: Manufacturing processes must be conducted under controlled humidity conditions.
Protective Packaging: The use of moisture-proof packaging, such as alu-alu blisters or bottles containing desiccants, is critical to protect the formulation from environmental moisture during storage. pharmaguideline.com
Solid Dispersion: Creating amorphous solid dispersions with polymers can sometimes enhance stability by inhibiting crystallization and reducing molecular mobility, though this must be carefully balanced against potential increases in hygroscopicity. mdpi.com
Excipient Selection: Choosing non-hygroscopic excipients and those that are chemically compatible with tebipenem is fundamental to preventing degradation within the dosage form.
Drug-excipient compatibility studies are a critical component of pre-formulation research. nih.govamazonaws.com These studies are designed to identify any physical or chemical interactions between the drug and the chosen excipients that could compromise the stability, bioavailability, or manufacturability of the final product. researchgate.netsjf.edu Incompatibilities can arise from chemical reactions, such as acid-base reactions, or physical changes. sjf.edu
For a formulation of this compound, compatibility with a range of excipients would need to be confirmed. Standard analytical techniques are used to screen for interactions, often under accelerated stability conditions (e.g., high temperature and humidity). nih.gov These techniques include:
Differential Scanning Calorimetry (DSC): To detect changes in melting point, indicating potential eutectic mixture formation or other physical interactions. sjf.edu
Fourier-Transform Infrared Spectroscopy (FTIR): To identify changes in chemical bonds that would suggest a chemical reaction between the drug and an excipient. sjf.edu
X-ray Powder Diffraction (XRPD): To monitor for changes in the crystalline form of the drug. sjf.edu
High-Performance Liquid Chromatography (HPLC): To quantify the appearance of degradation products over time. nih.gov
The selection of appropriate excipients is vital. For instance, a commercial tablet formulation of tebipenem pivoxil hydrobromide was developed by modifying the amounts of existing excipients to produce a smaller, more patient-friendly tablet without adding new components. nih.gov This indicates careful consideration of the excipient profile to ensure continued stability and performance.
| Excipient Class | Function | Potential Incompatibilities | Reference |
|---|---|---|---|
| Diluents (Fillers) | Increase bulk for handling and compression. | Lactose can undergo Maillard reactions with primary/secondary amines. Microcrystalline cellulose can contain moisture. | researchgate.net |
| Binders | Promote granule formation and tablet hardness. | Povidone (PVP) may contain reactive peroxide impurities. | nih.govsjf.edu |
| Disintegrants | Facilitate tablet breakup in fluids. | Some disintegrants are hygroscopic and can draw moisture into the formulation. | researchgate.net |
| Lubricants | Reduce friction during tablet ejection. | Magnesium stearate is alkaline and can be incompatible with acidic drugs. | sjf.edu |
| Glidants | Improve powder flow. | Colloidal silicon dioxide can have high adsorptive capacity. | sjf.edu |
Degradation Pathway Identification and Stability Studies (Chemical Perspective)
The inherent chemical stability of a pharmaceutical compound is a critical attribute that influences its development, formulation, and storage. For β-lactam antibiotics like this compound, the strained β-lactam ring is a key pharmacophore that is also susceptible to degradation. Understanding the degradation pathways and the resulting products is essential for ensuring the quality, safety, and efficacy of the final drug product.
Elucidation of Chemical Degradation Mechanisms
The primary mechanism of chemical degradation for tebipenem, in line with other carbapenem (B1253116) antibiotics, is the cleavage of the β-lactam bond. researchgate.netnih.gov This reaction leads to the loss of the structural integrity of the bicyclic 4:5 fused ring system, which is essential for its antibacterial activity. The considerable susceptibility to degradation is associated with the presence of these fused rings. researchgate.net
In aqueous solutions, tebipenem is particularly vulnerable to hydrolysis. The degradation process is significantly influenced by pH, with the compound showing pronounced instability in alkaline conditions. In basic solutions, the degradation can be immediate and total. nih.gov The presence of humidity is also a critical factor in the solid-state degradation of tebipenem, directly contributing to the cleavage of the β-lactam ring. nih.gov
Quantum chemical calculations based on density functional theory (DFT) have been employed to analyze the reactivity of the tebipenem molecule. These studies suggest that the analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) electron density can indicate the potential for electron transport within the molecule during the degradation of the bi-cyclic 4:5 fused penem (B1263517) rings. nih.govresearchgate.netnih.gov
A significant metabolite identified in studies is the pharmacologically inactive ring-open metabolite, LJC 11562, which results from the hydrolysis of the β-lactam ring. nih.gov This hydrolysis can occur either chemically or enzymatically and is a common degradation pathway observed for carbapenems. nih.gov
Forced Degradation Studies and Characterization of Degradation Products
Forced degradation, or stress testing, is a crucial component of pharmaceutical development that helps to identify potential degradation products and establish the intrinsic stability of a drug molecule. rjptonline.org These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to provoke degradation.
Stress degradation studies on tebipenem have been conducted under various conditions, including acidic, basic, oxidative, thermal, and photolytic stress. nih.govresearchgate.netnih.gov A liquid chromatography (LC) method has been developed for the quantitative determination of tebipenem in the presence of its degradation products. nih.govresearchgate.netnih.gov
In these studies, degradation of tebipenem was observed in acidic and basic hydrolysis, under oxidizing conditions, and in the solid state at elevated relative humidity and in dry air. nih.gov However, no significant degradation was noted in the solid state during photolysis. nih.gov
The following table summarizes the conditions used in forced degradation studies of tebipenem and the observed outcomes:
Forced Degradation Conditions for Tebipenem| Stress Condition | Reagent/Parameter | Temperature | Observations |
|---|---|---|---|
| Acidic Hydrolysis | 0.2 N Hydrochloric Acid | 303 K | Degradation observed. nih.gov |
| Basic Hydrolysis | 0.01 N Sodium Hydroxide | 298 K | Total and immediate degradation. nih.gov |
| Basic Hydrolysis | 0.05 N Sodium Hydroxide | Room Temperature | Degradation observed. nih.gov |
| Oxidative Stress | 3% Hydrogen Peroxide | Not specified | Degradation observed. nih.govresearchgate.net |
| Thermal Stress (Solid State) | Dry Air (RH = 0%) | 373 K | First-order degradation reaction. researchgate.netnih.gov |
| Thermal Stress (Solid State) | Increased Humidity (RH = 76.5%) | 343 K | Autocatalytic degradation model. researchgate.netnih.gov |
| Photodegradation (Solid State) | Suntest CPS+ with Solar ID65 filter | Not specified | No degradation noted. nih.gov |
The primary degradation product identified through these studies is tebipenem with an open β-lactam ring. researchgate.net Spectroscopic analysis, including Fourier transform infrared spectroscopy (FT-IR) and Raman spectroscopy, combined with HPLC-Q-TOF-MS/MS, has confirmed the cleavage of the β-lactam bond as the main degradation pathway in the solid state. researchgate.netnih.gov In the solid state at increased temperature and in dry air, degradation products resulting from the condensation of substituents have been observed, along with both acid and ester forms of tebipenem with an open β-lactam ring. researchgate.net Similarly, at elevated relative humidity and temperature, the acid and ester forms of the ring-opened tebipenem were also identified. researchgate.net
The pharmacologically inactive ring-open metabolite, LJC 11562, has also been characterized as a secondary metabolite in plasma and feces. nih.gov
The following table lists the identified degradation products of tebipenem:
Identified Degradation Products of Tebipenem| Degradation Product | Method of Identification | Stress Condition |
|---|---|---|
| Tebipenem with an open β-lactam ring | FT-IR, Raman spectroscopy, HPLC-Q-TOF-MS/MS researchgate.netresearchgate.net | Thermal (Solid State), High Humidity researchgate.netresearchgate.net |
| LJC 11562 (inactive ring-open metabolite) | Not specified | In vivo metabolism nih.gov |
| Acid and ester forms of tebipenem with an open β-lactam ring | Not specified | Thermal (Solid State), High Humidity researchgate.net |
| Product from condensation of substituents | Not specified | Thermal (Solid State), Dry Air researchgate.net |
Future Directions and Emerging Research Avenues for Tebipenem Tetrahydrate
Exploration of Novel Carbapenem (B1253116) Scaffolds and Chemical Modifications
The core structure of tebipenem (B1682724), like other carbapenems, features a carbapenem skeleton. researchgate.net A key area of future research lies in the exploration of novel scaffolds and chemical modifications to this core structure. The 1β-methyl group on the carbapenem ring of many carbapenems confers stability against hydrolysis by renal dehydropeptidase-I (DHP-I). Tebipenem pivoxil's chemical structure includes a nitrogen heterocyclic group at the C3 side chain which, through interaction with C2 carboxylic acids, forms a prodrug that significantly enhances oral absorption. mdpi.com
Future research will likely focus on:
Modifying Side Chains: Altering the side chains at the C2 and C3 positions of the carbapenem scaffold could lead to derivatives with an expanded spectrum of activity, enhanced potency against resistant strains, or improved pharmacokinetic profiles.
Developing Novel Scaffolds: While maintaining the core β-lactam ring essential for its mechanism of action, researchers may investigate entirely new carbapenem-like scaffolds. researchgate.net This could involve altering the ring structure itself to potentially overcome existing resistance mechanisms.
Combination with β-Lactamase Inhibitors: Tebipenem is susceptible to hydrolysis by certain carbapenemases like KPC, OXA-48, and NDM-1. nih.gov Research into novel chemical modifications could focus on creating derivatives that are inherently more resistant to these enzymes or designing tebipenem analogs that can be effectively paired with new and existing β-lactamase inhibitors. nih.gov
Deeper Understanding of Host-Pathogen-Drug Interactions in Preclinical Models
To date, preclinical studies have been instrumental in characterizing the efficacy of tebipenem. For instance, in sepsis mouse models challenged with various pathogenic bacteria, tebipenem pivoxil tablets significantly reduced mortality. mdpi.com Future research will need to delve deeper into the complex interplay between tebipenem, the host, and the infecting pathogen using advanced preclinical models.
Key research avenues include:
Advanced In Vitro Models: Utilizing three-dimensional (3D) cell cultures and organoid models can provide a more physiologically relevant environment to study host-pathogen interactions compared to traditional 2D cultures. frontiersin.org These models can better mimic the in vivo characteristics of host tissues, offering a more accurate platform to evaluate tebipenem's efficacy. frontiersin.org
Microbiome Impact: The gut microbiota plays a crucial role in health and disease. nih.gov Studies using mouse models have begun to assess the impact of tebipenem pivoxil on the intestinal microbiota. nih.gov Further research is needed to understand the long-term consequences of tebipenem therapy on the gut microbiome and the potential for promoting colonization by resistant organisms.
Advancements in Resistance Monitoring and Surveillance Methodologies
The emergence of antimicrobial resistance is a significant global health challenge. elifesciences.org Continuous monitoring and surveillance are critical for tracking resistance patterns and informing clinical practice. Tebipenem has shown potent in vitro activity against many contemporary uropathogens. nih.gov
Future efforts in this area should focus on:
Global Surveillance Programs: Expanding and enhancing surveillance programs to monitor tebipenem susceptibility on a global scale is essential. This will help in identifying regional variations in resistance and emerging resistance mechanisms.
Molecular Diagnostics: Developing and implementing rapid molecular diagnostic tests to detect genes conferring resistance to tebipenem will be crucial for guiding appropriate therapeutic use.
Phenotypic Testing Methods: Standardizing and optimizing phenotypic susceptibility testing methods, such as broth microdilution, will ensure accurate and comparable data across different laboratories and regions. nih.gov
Applications in Veterinary Antimicrobial Research
Potential areas of investigation include:
Treating Companion Animal Infections: Investigating the efficacy and safety of tebipenem for treating multidrug-resistant infections in companion animals.
Pharmacokinetics in Different Species: Conducting pharmacokinetic studies to determine appropriate dosing regimens for various animal species.
Resistance Surveillance in Animal Pathogens: Monitoring for the emergence of tebipenem resistance in key veterinary pathogens.
Integration of Computational Chemistry and Artificial Intelligence in Drug Design and Optimization
For tebipenem, these approaches can be applied to:
De Novo Design: Using generative AI models to design novel carbapenem molecules with desired properties, such as enhanced activity against resistant bacteria or improved safety profiles. oncodesign-services.com
Predictive Modeling: Employing machine learning algorithms to predict the biological activity, pharmacokinetic properties, and potential toxicity of new tebipenem derivatives. nih.govoncodesign-services.com This can help prioritize the most promising compounds for synthesis and experimental testing.
Understanding Resistance Mechanisms: Utilizing computational modeling and simulation to study the interactions between tebipenem and bacterial resistance enzymes at the molecular level. This can provide insights for designing new inhibitors or modified antibiotics that can overcome resistance.
Q & A
Q. Basic Research Focus
- Methodological Answer : MIC determination should follow standardized protocols such as broth microdilution (CLSI/EUCAST guidelines). For Salmonella Typhi and Paratyphi A, studies recommend using cation-adjusted Mueller-Hinton broth with serial dilutions of this compound (0.03–2 mg/L). MIC values ≤0.62 mg/L indicate susceptibility, as demonstrated against XDR Salmonella Typhi (median MIC = 0.12 mg/L) and non-XDR isolates (median MIC = 0.039 mg/L) .
- Data Consideration : Include quality controls (e.g., E. coli ATCC 25922) and validate results with triplicate assays.
How can researchers design experiments to assess the bactericidal kinetics of this compound using time-kill assays?
Q. Advanced Research Focus
- Methodological Answer : Time-kill assays should expose bacterial isolates (e.g., Salmonella Typhi 01TY257) to tebipenem at sub-MIC (0.5–4× MIC) over 24 hours, with sampling intervals (0, 2, 6, 8, 24 h). For example, tebipenem at 4× MIC achieved complete killing of Salmonella Typhi within 8 hours, while Salmonella Paratyphi A required 24 hours .
- Critical Analysis : Monitor regrowth phases at sub-MIC concentrations (e.g., 0.5–1× MIC) to identify tolerance mechanisms. Use nonlinear regression models to quantify bactericidal rates.
What analytical techniques are validated for quantifying this compound stability under varying physicochemical conditions?
Q. Basic Research Focus
- Methodological Answer : Reverse-phase liquid chromatography (RP-LC) with UV detection (λ = 220 nm) is recommended. A validated isocratic method using a C18 column and mobile phase (10 mM ammonium acetate:acetonitrile, 95:5 v/v) achieves precision (RSD <2%) and accuracy (98–102%) .
- Degradation Insights : Tebipenem is highly susceptible to alkaline hydrolysis (pH >8) and humidity-induced β-lactam ring cleavage. Store lyophilized powder at -20°C under nitrogen to minimize degradation .
How can researchers investigate synergistic interactions between this compound and non-β-lactam antibiotics (e.g., azithromycin) against resistant pathogens?
Q. Advanced Research Focus
- Methodological Answer : Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). For example, tebipenem combined with azithromycin or LpxC inhibitors (e.g., PF-5081090) showed partial synergy (FICI ≤0.5) against azithromycin-resistant Salmonella Paratyphi A .
- Statistical Validation : Apply Bliss independence or Loewe additivity models to distinguish additive vs. synergistic effects. Include dose-response curves for combinatorial efficacy.
What strategies are effective in mitigating resistance development to this compound in vitro?
Q. Advanced Research Focus
- Methodological Answer : Conduct serial passage experiments under sub-MIC pressure (e.g., 0.25× MIC) for 20–30 generations. Monitor mutations via whole-genome sequencing, focusing on carbapenemase genes (blaKPC, blaNDM) and outer membrane porin (ompK36) modifications .
- Preventive Measures : Combine tebipenem with efflux pump inhibitors (e.g., PAβN) to reduce emergence of resistant subpopulations.
How should researchers address discrepancies in MIC values between clinical breakpoints and experimental data for this compound?
Q. Data Contradiction Analysis
- Methodological Answer : Cross-validate using multiple methods (e.g., E-test vs. broth microdilution). For instance, discrepancies may arise due to inoculum size or cation concentration variations. Refer to CLSI M100 guidelines for interpretive criteria adjustments .
- Case Example : Isolates with MIC = 0.62 mg/L may require genomic analysis to detect silent resistance markers (e.g., promoter mutations in ampC).
What in vitro models are suitable for evaluating this compound efficacy in biofilm-associated infections?
Q. Advanced Research Focus
- Methodological Answer : Use static biofilm models (e.g., Calgary biofilm device) or flow-cell systems. Treat biofilms with tebipenem at 10–20× MIC for 24–48 hours. Quantify viability via ATP bioluminescence or confocal microscopy with LIVE/DEAD staining.
- Data Interpretation : Biofilm eradication concentrations (BECs) are typically 10–100× higher than planktonic MICs. Correlate results with transcriptomic data to identify persister cell pathways .
How can quantum chemical calculations enhance the interpretation of this compound’s degradation pathways?
Q. Advanced Research Focus
- Methodological Answer : Perform density functional theory (DFT) calculations to model β-lactam ring reactivity. For example, tebipenem’s degradation under alkaline conditions correlates with increased electron density at the carbonyl group (C7), facilitating nucleophilic attack .
- Software Tools : Use Gaussian or ORCA packages with B3LYP/6-31G(d) basis sets. Validate with HPLC-UV degradation profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
